
O1-Tert-butyl O2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“O1-Tert-butyl O2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate” is a chemical compound . It is also known as "1-tert-butyl 2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate" . The IUPAC name of this compound is "1-(tert-butyl) 2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate" .
Molecular Structure Analysis
The molecular structure of “O1-Tert-butyl O2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate” is represented by the InChI code "1S/C13H20N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-7,9H2,1-4H3" . The molecular weight of this compound is 268.31 .Physical And Chemical Properties Analysis
“O1-Tert-butyl O2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Cytochrome P450 Interactions
O1-Tert-butyl O2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate is involved in complex metabolic pathways and interactions with cytochrome P450 enzymes. For instance, CP-533,536, which contains similar tert-butyl and methyl groups, undergoes metabolism via cytochromes CYP3A4, CYP3A5, and CYP2C8. These processes include the oxidation of tert-butyl moiety and N-dealkylation, leading to various metabolites (Prakash et al., 2008).
Genotoxicity Assessment
Substances like methyl-tert-butyl ether (MTBE), which share structural similarities with O1-Tert-butyl O2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate, have been assessed for genotoxic effects on human lymphocytes. These studies are crucial for understanding the broader implications of exposure to such compounds (Chen et al., 2008).
Synthesis and Crystal Structure Analysis
Research on tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound with a similar structure, focuses on its synthesis and crystal structure analysis. This type of research helps in understanding the molecular configuration and potential applications of such compounds in various fields (Naveen et al., 2007).
Catalytic Applications
Certain compounds containing tert-butyl and pyrrolidine structures have been studied for their potential as catalysts in chemical reactions. These studies are crucial for developing new, efficient catalysts for industrial processes (Dong et al., 2017).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, compounds with tert-butyl and pyrrolidine moieties are synthesized and tested for their potential therapeutic applications. This research is vital for the development of new drugs and treatment methods (Chung et al., 2005).
Environmental Toxicology
Studies on compounds like methyl tert-butyl ether (MTBE), which have structural similarities to O1-Tert-butyl O2-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate, are significant in environmental toxicology. They help in understanding the impact of such compounds on human health and the environment (Hong et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(cyanomethyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZMQHJMSLQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


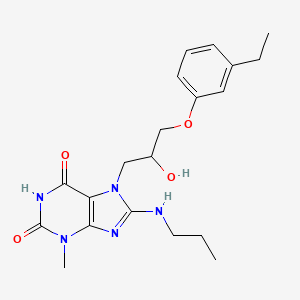
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866079.png)
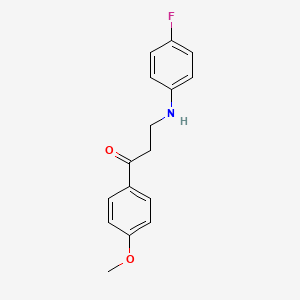

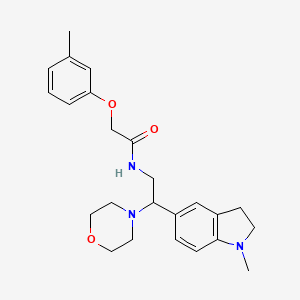
![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)
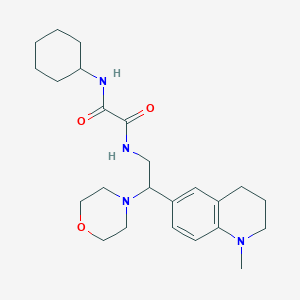
![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)
![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)
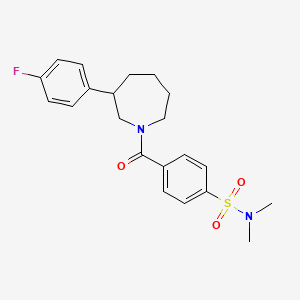
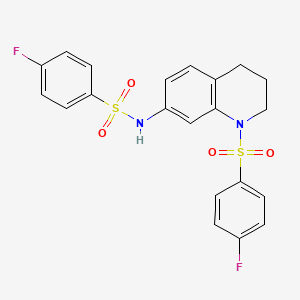
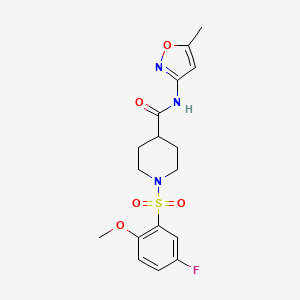
![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)